molecular formula C13H10N2OS B12796408 Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide CAS No. 80008-60-2

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide

Cat. No.: B12796408
CAS No.: 80008-60-2
M. Wt: 242.30 g/mol
InChI Key: ZOZOUSKRHGOQHO-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes a pyrrole ring, a benzothiazepine ring, and a carboxamide group. The presence of these functional groups and the overall structure contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of a substituted pyrrole with a benzothiazepine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide involves its interaction with specific molecular targets. It can bind to DNA, thereby interfering with DNA replication and transcription processes. This binding is facilitated by the compound’s ability to fit into the minor groove of the DNA helix, forming stable complexes that inhibit the activity of enzymes involved in DNA metabolism .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-c][1,4]benzodiazepine: Known for its anticancer activity.

    Pyrrolo[1,2-a][1,4]benzodiazepine: Studied for its anti-HIV properties.

    Pyrrolo[1,2-d][1,4]benzodiazepine: Investigated for its neuroprotective effects.

Uniqueness

Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide is unique due to its specific ring structure and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Its ability to interact with DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

CAS No.

80008-60-2

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide

InChI

InChI=1S/C13H10N2OS/c14-13(16)12-8-9-4-3-7-15(9)10-5-1-2-6-11(10)17-12/h1-8H,(H2,14,16)

InChI Key

ZOZOUSKRHGOQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C=CC=C3C=C(S2)C(=O)N

Origin of Product

United States

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